molecular formula C18H14OTe B12616461 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one CAS No. 920969-19-3

2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one

Cat. No.: B12616461
CAS No.: 920969-19-3
M. Wt: 373.9 g/mol
InChI Key: BQRTYTAWKNZRGE-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is an organotellurium compound characterized by the presence of a tellurium atom bonded to a naphthalene ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one typically involves the reaction of 1-naphthylmagnesium bromide with tellurium tetrachloride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, leading to changes in their structure and function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dibromo(naphthalen-1-yl)-4-tellanyl)-1-phenylethan-1-one
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. The tellurium atom enhances the compound’s reactivity and potential biological activities, making it a valuable reagent in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

920969-19-3

Molecular Formula

C18H14OTe

Molecular Weight

373.9 g/mol

IUPAC Name

2-naphthalen-1-yltellanyl-1-phenylethanone

InChI

InChI=1S/C18H14OTe/c19-17(15-8-2-1-3-9-15)13-20-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2

InChI Key

BQRTYTAWKNZRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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